molecular formula C10H11IO3 B8157576 Methyl 3-iodo-4-methoxy-5-methylbenzoate

Methyl 3-iodo-4-methoxy-5-methylbenzoate

Cat. No.: B8157576
M. Wt: 306.10 g/mol
InChI Key: SKAVKXVYKMZTBR-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-methoxy-5-methylbenzoate is a substituted methyl benzoate derivative featuring iodine, methoxy, and methyl groups at positions 3, 4, and 5 of the aromatic ring, respectively. Its molecular formula is C₁₀H₁₁IO₃, with a molecular weight of 306.10 g/mol. The iodine atom introduces significant molecular mass and polarizability, while the methoxy and methyl groups influence electronic and steric properties.

Properties

IUPAC Name

methyl 3-iodo-4-methoxy-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAVKXVYKMZTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodo-4-methoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-methoxy-5-methylbenzoate using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-iodo-4-methoxy-5-methylbenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-iodo-4-methoxy-5-methylbenzoate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Key Insights :

  • Electronic Effects: The methoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution, whereas hydroxyl (in analogs) can deprotonate, forming electron-withdrawing phenoxide ions .

Functional Group Variations

Substitution of iodine or methoxy with other groups alters reactivity and applications:

Compound Name Functional Groups Key Properties Reference
Methyl 4-(benzyloxy)-5-iodo-2-methoxybenzoate Benzyloxy (4), I (5), OCH₃ (2) Bulky benzyloxy group enhances lipophilicity; iodine at position 5 may favor nucleophilic displacement.
Methyl 3-hydroxy-4-methoxybenzoate OH (3), OCH₃ (4) Higher solubility in polar solvents due to hydroxyl; prone to oxidation.
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate NH₂ (4), S-C₂H₅ (5), OCH₃ (2) Thioether and amino groups enable diverse derivatization (e.g., Mitsunobu reactions).

Key Insights :

  • Iodine Reactivity: Iodine in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs .
  • Applications: Amino or thioether groups (in analogs) expand utility in drug design, whereas the target’s iodine may serve as a radiolabeling site .

Physicochemical Properties

Limited data from methyl ester analogs suggest trends (Table 3, and ):

Property Methyl 3-iodo-4-methoxy-5-methylbenzoate (Estimated) Methyl Salicylate (Reference) Methyl 4-Iodo-3-methylbenzoate
Melting Point (°C) 110–115 (predicted) -8 (liquid at RT) 72–75 (measured)
Boiling Point (°C) 320–330 222 Not reported
Solubility in Water Low (<0.1 g/L) 0.3 g/L Insoluble
LogP (Lipophilicity) ~3.5 2.1 ~3.0

Key Insights :

  • Lipophilicity : The iodine and methyl groups increase LogP compared to methyl salicylate, favoring membrane permeability in biological systems .
  • Thermal Stability: Higher melting/boiling points vs. non-iodinated esters reflect iodine’s molecular mass and polarizability .

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